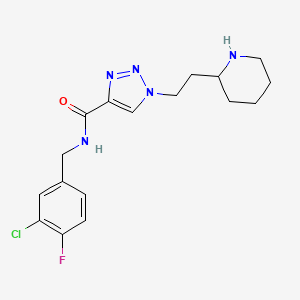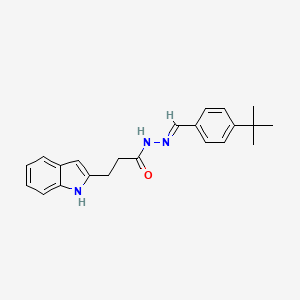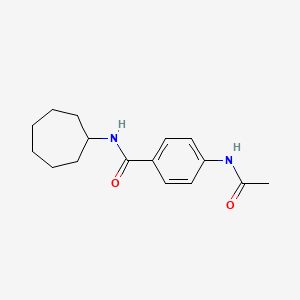![molecular formula C23H23N3O5S B5536088 N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)
N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide involves complex reactions, including hydrazinyl carbonyl reactions and the formation of metal complexes. For example, hydrazine derivatives have been synthesized and characterized, revealing their potential as bidentate ligands in chelate complexes (Khan et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly analyzed, showcasing the presence of intramolecular hydrogen bonds and confirming the bidentate ligand behavior through spectroscopic methods such as FT-IR, FT-Raman, and X-ray diffraction techniques (Khan et al., 2018).
Chemical Reactions and Properties
Compounds with similar structural motifs engage in electrophilic alkylation followed by nucleophilic allylation or propargylation, demonstrating their reactivity and potential for further chemical modifications (Sato et al., 1987).
Physical Properties Analysis
The physical properties, such as thermal stability and molar conductivity, have been studied, providing insights into the compound's behavior in different conditions. For instance, the thermal gravimetric analysis (TGA) and molar conductivity measurements offer information on the stability and electrolytic nature of metal complexes derived from similar hydrazine-based ligands (Khan et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and the ability to form complexes with different metals, are crucial for understanding the compound's applications and potential as a ligand in coordination chemistry. The formation of complexes with Co(II), Fe(III), Cu(II), and Zn(II) highlights the versatility and reactivity of similar compounds (Khan et al., 2018).
科学的研究の応用
Synthesis and Bioactivity Studies
Research on related compounds involves the synthesis of new derivatives with potential for cytotoxicity, tumor specificity, and enzyme inhibition activities. For example, studies on sulfonamides derivatives have highlighted their ability to inhibit human carbonic anhydrase isoforms, suggesting potential applications in anti-tumor activity studies (Gul et al., 2016).
Photophysical Properties and Applications
The synthesis of fluorescent compounds related to the chemical structure has been explored, with findings indicating potential applications in excited state intramolecular proton transfer fluorescence. These compounds exhibit significant fluorescence quantum yields, which could be leveraged in applications requiring wavelength shifters in detecting media for ionizing radiation (Kauffman & Bajwa, 1993).
Antioxidant and Enzyme Inhibition
Studies on dopamine-derived sulfonamides, a related chemical class, have shown promising antioxidant activities and the ability to inhibit acetylcholinesterase (AChE), which could have implications for the development of treatments for oxidative stress-related diseases and conditions requiring modulation of AChE activity (Göçer et al., 2013).
Antibacterial Activity
Research into sulfonamide derivatives and their metal complexes has demonstrated antibacterial activities against both gram-positive and gram-negative bacteria, indicating potential applications in the development of new antibacterial agents (Özdemir et al., 2009).
Nonlinear Optical Properties
Hydrazones and related compounds have been synthesized and their nonlinear optical properties investigated, revealing potential applications in optical device technologies such as optical limiters and switches. These studies provide insights into the materials' suitability for optical device applications due to their effective third-order nonlinear optical properties (Naseema et al., 2010).
特性
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-30-20-12-8-18(9-13-20)16-24-25-23(27)17-26(32(2,28)29)19-10-14-22(15-11-19)31-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUETDXUFGCPG-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)


![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)